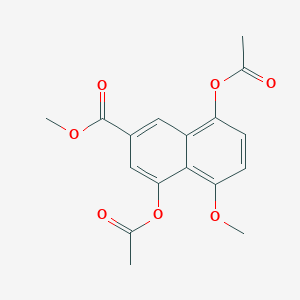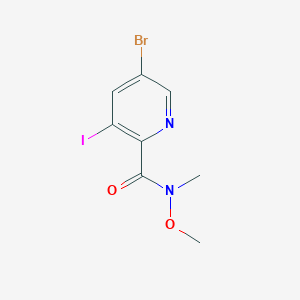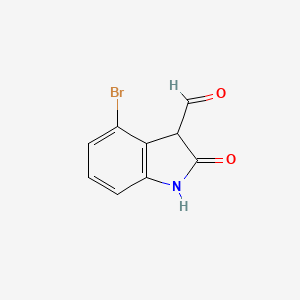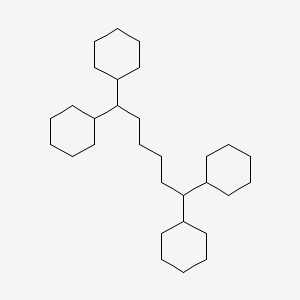
3-(Diethylamino)-2,2-dimethylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-2,2-dimethylpropanenitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a diethylamino group attached to a dimethylpropanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-2,2-dimethylpropanenitrile typically involves the reaction of diethylamine with 2,2-dimethylpropanenitrile under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the diethylamine, followed by nucleophilic substitution with 2,2-dimethylpropanenitrile. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-2,2-dimethylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or other amines can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nitriles or amines.
Scientific Research Applications
3-(Diethylamino)-2,2-dimethylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-2,2-dimethylpropanenitrile involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in different reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)-1-propyne: This compound has a similar diethylamino group but differs in the presence of a triple bond instead of a nitrile group.
3-(Diethylamino)propylamine: Similar in structure but contains an amine group instead of a nitrile.
2,2-Dimethylpropanenitrile: Lacks the diethylamino group but shares the nitrile and dimethylpropanenitrile backbone.
Uniqueness
3-(Diethylamino)-2,2-dimethylpropanenitrile is unique due to the combination of its diethylamino and nitrile groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
857229-25-5 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-(diethylamino)-2,2-dimethylpropanenitrile |
InChI |
InChI=1S/C9H18N2/c1-5-11(6-2)8-9(3,4)7-10/h5-6,8H2,1-4H3 |
InChI Key |
IIJVYAKLZNDRFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)

![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)


![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)




